Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Overview
Description
“Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 64282-12-81. It has a molecular weight of 233.671. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C1. It is a solid in its physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”. However, similar compounds are often synthesized using various organic chemistry reactions, such as nucleophilic substitution or condensation reactions.Molecular Structure Analysis
The InChI code for “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is 1S/C10H12FNO2.ClH/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
2. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”. However, as an amino acid derivative, it may participate in various organic reactions, such as condensation, substitution, or redox reactions.Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a solid at room temperature1. It is typically stored in an inert atmosphere at temperatures between 2-8°C1. The compound has a molecular weight of 233.671.Scientific Research Applications
Synthesis and Antidepressant Activity
- Synthesis and Activity : Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is synthesized through a process involving amination and cyclization, and its structure is confirmed by IR and 1H NMR. It shows potential as an antidepressant, as indicated by tests such as the forced swimming test in mice, suggesting further investigation into its antidepressant activity (Yuan, 2012).
PET Imaging and Radiopharmaceuticals
- PET Imaging : This compound has been studied for its application in PET imaging, specifically for targeting sphingosine-1 phosphate receptor 1 (S1P1), which is clinically relevant in conditions like multiple sclerosis. The synthesis of related compounds was successfully validated under current Good Manufacturing Practices (cGMP) conditions (Luo et al., 2019).
- Safety and Dosimetry Evaluation : A study on the safety, dosimetry, and characteristics of a related radiotracer for S1P1, which binds with high specificity, indicated the potential for evaluating inflammation in human clinical populations and supports its safety for repeated measures in participants (Brier et al., 2022).
Synthesis and Pharmacological Effects
- Cardiovascular Pharmacological Profiles : The cardiovascular effects of analogs of indorenate, which include compounds similar to Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, were evaluated. These compounds exhibited antihypertensive effects and significant influence on blood pressure and vascular tone, indicating potential for cardiovascular applications (Pérez-Alvarez et al., 1999).
Antimalarial Activity
- Antimalarial Activity and Structure-Activity Relationships : In a study, a series of compounds including derivatives of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride showed increasing antimalarial potency, suggesting its relevance in the development of antimalarial drugs (Werbel et al., 1986).
Radiosynthesis for Clinical Studies
- Synthesis for Hypoxia Imaging : The compound was used in the synthesis of a tracer for imaging hypoxic tumor tissue, indicating its application in the detection and study of tumors (Malik et al., 2012).
Antiandrogen Activity
- Nonsteroidal Antiandrogens : Research on derivatives of 2-hydroxypropionanilides, which are structurally related to Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, has shown potential for antiandrogen activity, particularly for treating androgen-responsive diseases (Tucker et al., 1988).
Additional Applications
- Fluorescence Derivatisation of Amino Acids : The compound has been explored for its use in fluorescence derivatization of amino acids, highlighting its potential in biochemical assays (Frade et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others1.
Future Directions
The future directions for “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” would depend on the specific field of study or application. In medicinal chemistry, for example, it could be further investigated for its potential therapeutic effects. In materials science, it could be studied for its properties and potential uses in various materials.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617020 | |
Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |
CAS RN |
64282-12-8, 24602-11-7 | |
Record name | Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64282-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC523088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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